molecular formula C15H12N2O5 B12000417 4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene

4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B12000417
M. Wt: 300.27 g/mol
InChI Key: BLARQRYLYKDODX-CMDGGOBGSA-N
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Description

4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzene, featuring both nitro and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene typically involves the nitration of a benzyloxy-substituted benzene derivative. One common method is the nitration of 4-(benzyloxy)benzaldehyde using a mixture of nitric acid and sulfuric acid to introduce the nitro groups. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the nitration reaction, ensuring safety and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using metal hydrides.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoquinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: Formation of 4-(benzyloxy)-1-amino-2-[(E)-2-aminoethenyl]benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of benzoquinone derivatives.

Scientific Research Applications

4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.

    Chemical Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-1-nitrobenzene: Lacks the additional nitroethenyl group, making it less reactive in certain chemical transformations.

    4-(benzyloxy)-2-nitrobenzaldehyde: Contains an aldehyde group instead of the nitroethenyl group, leading to different reactivity and applications.

    4-(benzyloxy)-1-amino-2-[(E)-2-nitroethenyl]benzene: The amino group provides different chemical properties and potential biological activities.

Uniqueness

4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene is unique due to the presence of both nitro and benzyloxy groups, which allow for diverse chemical reactivity and potential applications. The nitroethenyl group provides additional sites for chemical modification, making this compound a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]-4-phenylmethoxybenzene

InChI

InChI=1S/C15H12N2O5/c18-16(19)9-8-13-10-14(6-7-15(13)17(20)21)22-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-8+

InChI Key

BLARQRYLYKDODX-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

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